(2Z)-2,3-bis(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2,3-BIS(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE: is a complex organic compound characterized by its unique structure, which includes two methoxy-substituted benzodioxole groups attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2,3-BIS(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of Benzodioxole Groups: The initial step involves the synthesis of 7-methoxy-2H-1,3-benzodioxole, which can be achieved through the methoxylation of catechol followed by cyclization.
Coupling Reaction: The benzodioxole groups are then coupled with a propenenitrile moiety through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the benzodioxole groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical characteristics.
Mechanism of Action
The mechanism by which (2Z)-2,3-BIS(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
- (2Z)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
- 1-[2,2-difluoro-2-(3,4,5-trimethoxy-phenyl)-acetyl]-piperidine-2-carboxylic acid 4-phenyl-1-(3-pyridin-3-yl-propyl)-butyl ester
Uniqueness: The uniqueness of (2Z)-2,3-BIS(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE lies in its dual benzodioxole groups, which provide distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or structural features.
Properties
Molecular Formula |
C19H15NO6 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(Z)-2,3-bis(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15NO6/c1-21-14-4-11(5-16-18(14)25-9-23-16)3-13(8-20)12-6-15(22-2)19-17(7-12)24-10-26-19/h3-7H,9-10H2,1-2H3/b13-3+ |
InChI Key |
WNBDUQGJIALJLZ-QLKAYGNNSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(\C#N)/C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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